Product packaging for Aripiprazole(Cat. No.:CAS No. 1297122-12-9)

Aripiprazole

Cat. No.: B1180847
CAS No.: 1297122-12-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Aripiprazole (B633) Discovery and Development (OPC-4392 to OPC-14597)

The journey to this compound (designated OPC-14597) began with its predecessor, OPC-4392. nih.govuab.cat The initial therapeutic strategy was to develop a compound that acted as a selective dopamine (B1211576) autoreceptor agonist. nih.govoup.com The hypothesis was that such a compound could provide therapeutic benefits by inhibiting dopamine synthesis and release, particularly for the negative symptoms of schizophrenia, without causing the extrapyramidal symptoms (EPS) associated with traditional antipsychotics that block postsynaptic D2 receptors. nih.govnii.ac.jp

OPC-4392, a quinolinone derivative, showed promise in preclinical models as a dopamine autoreceptor agonist. nih.govucl.ac.be However, during clinical trials, while it improved negative symptoms and had a low EPS liability, it was observed to aggravate positive symptoms like hallucinations and delusions. nih.govucl.ac.be This led to the discontinuation of its development. nii.ac.jp

The research team at Otsuka leveraged the findings from OPC-4392, aiming to synthesize a new compound that retained the beneficial presynaptic dopamine autoreceptor agonism while adding potent postsynaptic D2 receptor antagonism to address positive symptoms. nih.govnii.ac.jp This led to a systematic structure-activity relationship study starting from the OPC-4392 scaffold. Key chemical modifications were made:

The propoxy linker in OPC-4392 was replaced with a butoxy linker.

The 2,3-dimethylphenyl group was substituted with a 2,3-dichlorophenyl moiety.

The carbostyril portion was changed to a 3,4-dihydrocarbostyril. nih.gov

These precise molecular alterations resulted in the synthesis of this compound (OPC-14597). nih.gov This new compound successfully integrated the desired dual properties: it demonstrated agonist activity at presynaptic dopamine autoreceptors, similar to its predecessor, but also possessed significant antagonist activity at postsynaptic D2 receptors, a feature OPC-4392 lacked. nih.govucl.ac.be This balanced profile allows this compound to act as a dopamine system stabilizer. otsuka.co.jp

Conceptual Evolution in Psychopharmacology: From Receptor Antagonism to Functional Selectivity

The development of antipsychotics has been marked by distinct conceptual shifts. First-generation, or "typical," antipsychotics like chlorpromazine (B137089) and haloperidol (B65202) function primarily as high-affinity dopamine D2 receptor antagonists. nih.govpharmgkb.org While effective against positive symptoms, their strong blockade often leads to significant motor and endocrine side effects. nih.govpharmgkb.org The advent of second-generation, or "atypical," antipsychotics such as clozapine (B1669256) and risperidone (B510) introduced the concept of serotonin-dopamine antagonism, where combined high affinity for 5-HT2A receptors and moderate D2 receptor antagonism was thought to improve efficacy and reduce side effects. nih.govpharmgkb.org

This compound ushered in a third generation, compelling a further evolution in psychopharmacological theory from simple receptor antagonism to the more nuanced concepts of partial agonism and functional selectivity. nih.govpharmgkb.org

Functional Selectivity : This concept, also known as biased agonism, proposes that a single ligand can stabilize different conformations of a receptor, leading it to preferentially activate certain intracellular signaling pathways over others. nih.govdovepress.com The actions of this compound cannot be entirely explained by the partial agonism model alone. nih.govdovepress.com For instance, this compound demonstrates markedly different potencies and activities in various cell lines and across different signaling pathways coupled to the same D2 receptor. nih.govdovepress.com It can act as a partial agonist for one function, a full agonist for another, and a pure antagonist for a third, all mediated through the D2 receptor. oup.comnih.gov This suggests that this compound's therapeutic effects arise from its ability to selectively engage specific downstream signaling cascades while avoiding others that might be associated with adverse effects. oup.comnih.gov

This compound as a Paradigm in Ligand-Receptor Interaction Research

This compound's complex pharmacological profile has made it an invaluable tool and a paradigm for studying the intricacies of ligand-receptor interactions. nih.govnih.gov Its mechanism transcends a simple "on/off" switch, providing a real-world clinical example of how a drug's effect is context-dependent, varying with the local neurotransmitter environment and the specific intracellular machinery to which the receptor is coupled. nih.govoup.com

Research into this compound has highlighted that a drug's interaction with a G protein-coupled receptor (GPCR), like the dopamine D2 receptor, is not monolithic. nih.govnih.gov The compound's ability to act as an agonist in conditions of low dopaminergic tone and an antagonist in high-tone environments provides a tangible model for the "dopamine stabilization" hypothesis. uab.catoup.com

Furthermore, the discrepancies between its observed effects and what would be predicted by a simple partial agonist model have propelled the concept of functional selectivity to the forefront of drug discovery. nih.govpharmgkb.org Studies have shown this compound can be a partial agonist, full agonist, or even an inverse agonist at different serotonin (B10506) receptors, such as 5-HT1A and 5-HT2A, further complicating its profile and showcasing its multi-receptor, multi-pathway activity. drugbank.comwikipedia.org This has encouraged researchers to move beyond measuring just binding affinity (Ki) and to investigate the functional consequences of receptor engagement across multiple signaling endpoints (e.g., G protein activation, β-arrestin recruitment, adenylyl cyclase inhibition). ucl.ac.benih.gov

The interactive table below details the binding affinities of this compound for various key neurotransmitter receptors, illustrating the multi-target profile that underpins its complex pharmacology.

This compound's unique properties continue to inspire the development of new biased ligands, not only for psychosis but for other CNS disorders, aiming to fine-tune therapeutic action while minimizing unwanted effects by selectively modulating receptor signaling. nih.gov

Properties

CAS No.

1297122-12-9

Molecular Formula

C10H14N5O10P2.Na.2H2O

Origin of Product

United States

Molecular Pharmacodynamics and Receptor Interactions of Aripiprazole

Comprehensive Receptor Binding and Affinity Profiling

Aripiprazole (B633) exhibits varying degrees of affinity for a wide range of central nervous system receptors. nih.govdrugbank.com Binding affinity is often represented by the Ki value, where a lower value indicates higher affinity for the receptor. nih.gov

Dopamine (B1211576) Receptor Subtype Affinities (D1, D2, D3, D4, D5)

This compound demonstrates high affinity for dopamine D2 and D3 receptors. nih.govnih.govdrugbank.comfda.govfda.gov Its affinity for the D2 receptor is reported to be very high, with a Ki value of 0.34 nM. nih.govdrugbank.comfda.govpsychscenehub.comfda.govpsychiatryonline.orgmdedge.com High affinity is also observed for the D3 receptor, with Ki values around 0.8 nM. nih.govdrugbank.comfda.govpsychscenehub.comfda.govmdedge.com

In contrast, this compound has limited or negligible affinity for dopamine D1 and D5 receptors. nih.govnih.gov Moderate affinity has been reported for the dopamine D4 receptor, with Ki values around 44 nM. nih.govnih.govdrugbank.comfda.govtga.gov.aufda.govdrugbank.com

Here is a summary of this compound's affinities for dopamine receptor subtypes:

Dopamine Receptor SubtypeAffinityKi (nM)
D1Low
D2High0.34
D3High0.8
D4Moderate44
D5Low

Serotonin (B10506) Receptor Subtype Affinities (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT7)

This compound interacts significantly with several serotonin receptor subtypes. It shows high affinity for 5-HT1A and 5-HT2A receptors. nih.govdrugbank.comfda.govpsychscenehub.comfda.gov Reported Ki values are around 1.7 nM for 5-HT1A and 3.4 nM for 5-HT2A. drugbank.comfda.govpsychscenehub.comfda.govmdedge.comdrugbank.com

This compound also has very high affinity for the 5-HT2B receptor, with a Ki value reported as low as 0.36 nM. nih.govpsychscenehub.commdedge.com Moderate affinity is observed for 5-HT2C and 5-HT7 receptors, with Ki values around 15 nM and 39 nM, respectively. nih.govdrugbank.comfda.govtga.gov.aufda.govdrugbank.com

A summary of this compound's affinities for key serotonin receptor subtypes:

Serotonin Receptor SubtypeAffinityKi (nM)
5-HT1AHigh1.7
5-HT2AHigh3.4
5-HT2BVery High0.36
5-HT2CModerate15
5-HT7Moderate/High39

Adrenergic and Histaminergic Receptor Affinities (alpha1, H1)

This compound exhibits moderate affinity for alpha1-adrenergic receptors and histamine (B1213489) H1 receptors. nih.govdrugbank.comfda.govtga.gov.aufda.gov Reported Ki values are around 57 nM for alpha1-adrenergic receptors and 61 nM for histamine H1 receptors. drugbank.comfda.govtga.gov.aufda.gov Some sources report the Ki for H1 receptors around 29 nM or 35-37 nM. mdedge.comnih.gov

Summary of affinities for adrenergic and histaminergic receptors:

Receptor SubtypeAffinityKi (nM)
Alpha1-adrenergicModerate57
H1 HistamineModerate61

Cholinergic Muscarinic Receptor Negligible Affinity

This compound has negligible or no appreciable affinity for cholinergic muscarinic receptors. nih.govdrugbank.comfda.govtga.gov.aufda.govdrugbank.compsychiatrist.com The IC50 value is reported to be greater than 1000 nM, indicating very low binding. drugbank.comfda.govtga.gov.aufda.govdrugbank.com

Summary of affinity for cholinergic muscarinic receptors:

Receptor SubtypeAffinityIC50 (nM)
Cholinergic MuscarinicNegligible>1000

Mechanisms of Intrinsic Activity and Functional Selectivity

A key aspect of this compound's pharmacology is its intrinsic activity at different receptors, particularly its partial agonism, and the concept of functional selectivity. nih.govnih.govdovepress.com

Dopamine D2/D3 Receptor Partial Agonism and Context-Dependent Activity

This compound is classified as a partial agonist at dopamine D2 and D3 receptors. nih.govnih.govdrugbank.comfda.govtga.gov.aupsychopharmacologyinstitute.comdrugbank.comtokushima-u.ac.jpnih.gov This means it binds to these receptors and activates them, but produces a lower maximal response compared to a full agonist like dopamine. nih.govpsychscenehub.compsychopharmacologyinstitute.comthe-hospitalist.org

Research suggests this compound may exert greater agonist activity at presynaptic D2 autoreceptors, which regulate dopamine release, than at postsynaptic D2 receptors. psychscenehub.comoup.com This differential activity could contribute to its ability to stabilize dopamine neurotransmission. nih.govpsychscenehub.com

The concept of functional selectivity further refines the understanding of this compound's action at D2 receptors. nih.govnih.govdovepress.complos.org Functional selectivity proposes that this compound may selectively activate or inhibit specific intracellular signaling pathways coupled to the D2 receptor, depending on the cellular context and the specific conformation induced by this compound binding. nih.govdovepress.complos.org This could explain some of its unique effects that are not fully accounted for by simple partial agonism. nih.govdovepress.com Studies have investigated the effects of this compound on downstream signaling pathways like the cAMP-PKA and Akt-GSK3β pathways, suggesting differential effects compared to full agonists or antagonists. plos.org

The partial agonism at D2 receptors, combined with its high affinity, allows this compound to achieve high receptor occupancy (often >80% at therapeutic doses) while producing a lower level of functional antagonism compared to full antagonists. nih.govdovepress.comthe-hospitalist.org This is thought to contribute to a lower risk of certain side effects associated with strong D2 blockade. nih.govnih.govpsychopharmacologyinstitute.comdovepress.complos.org

Serotonin 5-HT₁A Receptor Partial Agonism

This compound functions as a partial agonist at the serotonin 5-HT₁A receptor. mims.comfda.govdrugbank.compsychopharmacologyinstitute.comnih.gov This interaction is considered a key component of its pharmacological activity. Partial agonism at the 5-HT₁A receptor implies that this compound binds to the receptor and elicits a submaximal response compared to a full agonist like serotonin itself. dovepress.com

Research indicates that this compound binds with high affinity to recombinant human 5-HT₁A receptors. psychiatryonline.org Studies have shown that this compound displays a partial agonist pharmacological profile at this receptor, with an intrinsic activity relative to serotonin. psychiatryonline.org The partial agonism at the 5-HT₁A receptor has been hypothesized to contribute to potential therapeutic effects such as the alleviation of depression, anxiety, and negative symptoms. psychiatryonline.org Some studies suggest that this partial agonistic effect may enhance serotonin neurotransmission by influencing 5-HT₁A autoreceptors. benthamopen.com However, one study suggested that the observed low occupancy of the 5-HT₁A receptor by this compound might be an erroneous measurement. wikipedia.org

Serotonin 5-HT₂A Receptor Antagonism

This compound acts as an antagonist at the serotonin 5-HT₂A receptor. mims.comfda.govdrugbank.compsychopharmacologyinstitute.compsychscenehub.comnih.gov Antagonism at this receptor means that this compound binds to the 5-HT₂A receptor, preventing the binding and activation by endogenous serotonin, thereby blocking its effects. dovepress.com

This antagonistic activity at 5-HT₂A receptors is a common feature among many atypical antipsychotics and is believed to contribute to their antipsychotic efficacy. dovepress.com It may also play a role in reducing the risk of extrapyramidal symptoms compared to typical antipsychotics, which primarily exert their effects through potent dopamine D₂ receptor blockade. shanghaiarchivesofpsychiatry.org The activity at 5-HT₂A receptors is similar to that reported for most second-generation antipsychotics. dovepress.com

Polypharmacology and Multi-receptor Modulation

This compound demonstrates high affinity for dopamine D₂ and D₃ receptors, and serotonin 5-HT₁A and 5-HT₂A receptors. drugbank.comnih.gov It also shows moderate affinity for other receptors, including dopamine D₄, serotonin 5-HT₂C and 5-HT₇, alpha₁-adrenergic, and histamine H₁ receptors. fda.govdrugbank.comwikipedia.org Additionally, it has moderate affinity for the serotonin reuptake site. fda.govdrugbank.com this compound has negligible affinity for cholinergic muscarinic receptors. fda.govdrugbank.comwikipedia.org

The functional activity of this compound at these various receptors includes partial agonism at dopamine D₂, D₃, 5-HT₁A, and 5-HT₂C receptors, and antagonism at 5-HT₂A, alpha₁-adrenergic, and histamine H₁ receptors. fda.govdrugbank.comresearchgate.netpsychiatrist.comnih.govacs.org It has also been reported to be an inverse agonist at 5-HT₂B receptors and a weak partial agonist or neutral antagonist at 5-HT₇ receptors, depending on the specific assay system. nih.govnih.gov

This broad receptor binding and functional profile allows this compound to modulate neurotransmission in several pathways, contributing to its effects on various symptoms. nih.govshanghaiarchivesofpsychiatry.orgnih.gov For example, alpha₁-adrenergic receptor antagonism may contribute to observed orthostatic hypotension. fda.govdrugbank.com The interplay between its actions at multiple receptor subtypes is thought to underlie its ability to stabilize dopaminergic and serotonergic systems. nih.govshanghaiarchivesofpsychiatry.org

Intracellular Signaling Cascades and Molecular Consequences of Aripiprazole Action

G-Protein Coupled Receptor (GPCR) Signaling Transduction

Aripiprazole's interaction with GPCRs, particularly the dopamine (B1211576) D2 receptor, initiates a series of intracellular events that are fundamental to its mechanism of action. This interaction is not a simple on-or-off switch but rather a sophisticated modulation of downstream signaling.

Regulation of Cyclic Adenosine (B11128) Monophosphate (cAMP) and Protein Kinase A (PKA) Pathways

This compound's partial agonism at the D2 receptor leads to a distinct regulation of the cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) signaling pathway. nih.gov Unlike full agonists that strongly inhibit cAMP production, or antagonists that block this inhibition, this compound's effect is context-dependent. In environments with high dopamine levels, This compound (B633) acts as a functional antagonist, leading to an increase in cAMP and subsequent PKA activation. Conversely, in low dopamine states, it exhibits partial agonist activity, resulting in a moderate inhibition of cAMP accumulation. nih.govplos.org

Studies have shown that acute this compound treatment can have differential effects on PKA expression in various brain regions. For instance, in the caudate putamen and ventral tegmental area, this compound's effect on PKA expression was found to be similar to that of the typical antipsychotic haloperidol (B65202). plos.org One-week administration of this compound has been observed to increase the phosphorylation levels of PKA in the nucleus accumbens, thereby elevating its activity. uow.edu.au This suggests a potential mechanism through which this compound may exert its clinical effects, possibly via the D2 receptor-mediated PKA signaling pathway. uow.edu.au

Differential Effects on Gα and Gβγ Subunits

The signaling downstream of GPCRs is mediated by the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits. This compound demonstrates a unique functional selectivity, exhibiting different effects on these two signaling arms. nih.govnih.gov Research indicates that this compound acts as a partial agonist for the Gαi/o pathway, which is responsible for the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels. nih.govnih.gov

In stark contrast, this compound behaves as a robust antagonist of Gβγ subunit signaling stimulated by the D2 receptor. nih.govnih.gov The Gβγ subunits are known to modulate various effectors, including ion channels and other signaling enzymes. dovepress.com This biased agonism, where this compound differentially affects Gα and Gβγ signaling, is a key feature of its molecular pharmacology and may contribute to its distinct clinical profile with a lower incidence of certain side effects compared to other antipsychotics. nih.govmdpi.com

Kinase-Mediated Signaling Pathways

Beyond the immediate effects on G-protein signaling, this compound's influence extends to a number of kinase-mediated pathways that are crucial for regulating gene expression, cell survival, and synaptic plasticity.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., ERK1/2 phosphorylation)

The mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2), is a critical pathway involved in neuronal function. This compound has been shown to modulate this pathway, although the effects can be complex and region-specific. nih.govmdpi.com

In the prefrontal cortex of mice, acute this compound administration has been observed to trigger a triphasic response in ERK phosphorylation, with an initial decrease, followed by an increase, and then a return to baseline. nih.gov Specifically, a significant increase in both ERK1 and ERK2 phosphorylation was noted 60 minutes after treatment. nih.govresearchgate.net In contrast, no significant changes in ERK phosphorylation were observed in the striatum with this compound treatment. nih.gov Furthermore, in certain cell models, this compound treatment has been found to reduce the activation of JNK and ERK in response to oxidative stress. mdpi.com The stimulation of the D2 receptor by this compound can also alter the hypothalamic dopamine MAPK-P38MAPK pathway. nih.gov

Glycogen (B147801) Synthase Kinase 3 Beta (GSK3β) Phosphorylation and Associated Pathways (Akt-GSK3β, Dvl-GSK3β-β-catenin)

Glycogen synthase kinase 3 beta (GSK3β) is a key regulatory enzyme implicated in the pathophysiology of several neuropsychiatric disorders. This compound has been shown to modulate GSK3β activity, primarily through increasing its inhibitory phosphorylation. uow.edu.aumdpi.com

Acute administration of this compound has been found to increase the phosphorylation of GSK3β in several brain regions, including the prefrontal cortex, nucleus accumbens, and caudate putamen. plos.orguow.edu.au This effect on GSK3β phosphorylation appears to be, at least in part, independent of the protein kinase B (Akt) pathway, as Akt activity did not show parallel changes after acute this compound administration. mdpi.com This has led to the investigation of alternative pathways, such as the Dishevelled (Dvl)-GSK3β-β-catenin signaling pathway. mdpi.com

Studies have demonstrated that both acute and chronic administration of this compound can activate the Akt-GSK3β signaling pathway. uow.edu.aunih.gov Furthermore, both this compound and haloperidol have been shown to increase the expression of Dvl-3 and β-catenin in the nucleus accumbens, suggesting an activation of the Dvl-GSK3β-β-catenin pathway. uow.edu.aumdpi.com Chronic treatment with this compound has confirmed the involvement of both the Akt-GSK3β and Dvl-GSK3β-β-catenin signaling pathways in its long-term actions. uow.edu.aunih.govuow.edu.au

DrugBrain RegionEffect on GSK3β PhosphorylationAssociated Pathway(s)
This compoundPrefrontal Cortex (PFC)IncreasedAkt-GSK3β
This compoundNucleus Accumbens (NAc)IncreasedAkt-GSK3β, Dvl-GSK3β-β-catenin
This compoundCaudate Putamen (CPu)Increased-
HaloperidolNucleus Accumbens (NAc)IncreasedDvl-GSK3β-β-catenin
BifeprunoxNucleus Accumbens (NAc)Increased-

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Inhibition

Recent research has uncovered a novel aspect of this compound's molecular action: the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. nih.govspandidos-publications.comnih.gov This pathway is crucial for cell survival and proliferation, and its dysregulation has been implicated in various diseases, including cancer.

Studies have shown that this compound can inhibit the phosphorylation of STAT3. nih.govspandidos-publications.com In pancreatic cancer cells, this compound was found to decrease p-STAT3 expression, and this effect was enhanced when combined with cisplatin (B142131). spandidos-publications.com This inhibition of STAT3 signaling appears to be a key mechanism through which this compound can induce cancer cell death and sensitize them to chemotherapy. spandidos-publications.comnih.govresearchgate.net The anti-tumor activity of this compound in glioma cells has also been linked to the suppression of the Src/STAT3 pathway. nih.gov

CompoundEffect on STAT3 PathwayObserved OutcomeCell/Model System
This compoundInhibition of STAT3 phosphorylationSuppression of tumor growth, induction of apoptosisPancreatic cancer cells, Glioma cells
This compound + CisplatinEnhanced inhibition of STAT3 expressionSynergistic suppression of pancreatic cancer cell growthPancreatic cancer cells

Src Kinase Activity Modulation

This compound has been shown to modulate the activity of Src kinase, a non-receptor tyrosine kinase involved in various cellular processes, including cell growth, proliferation, and migration. Research indicates that this compound can inhibit the phosphorylation of Src, thereby reducing its kinase activity. nih.govresearchgate.netcytoskeleton.com This inhibitory action on Src has been observed in different cell types, including cancer cell lines where it has been linked to anti-tumor effects. nih.govresearchgate.net The modulation of Src kinase activity by this compound may occur through a dopamine receptor-independent mechanism. plos.org Studies have demonstrated that this compound treatment leads to a significant decrease in the levels of phosphorylated Src family proteins, suggesting an impact on apoptotic signaling pathways. plos.orgtums.ac.ir This effect on Src kinase is considered a key part of this compound's molecular action, distinguishing it from other antipsychotic agents. cytoskeleton.com

Table 1: Research Findings on this compound's Modulation of Src Kinase Activity

Finding Cell/Model System Implication Reference(s)
Decreased levels of phosphorylated Src. U251 glioma cells Potential antitumor effects. nih.govresearchgate.net
Reduced Src kinase activity. In vitro kinase assay Direct inhibition of Src enzyme. nih.govresearchgate.net
Inhibition of Src phosphorylation. Cancer cell lines Implication in apoptosis induction. cytoskeleton.com
Reduction in phosphorylated Src family protein levels. dHL-60 cells Modulation of apoptotic signaling pathways. plos.org
Syk and Src-targeted anti-inflammatory activity. Not specified Anti-inflammatory effects. tums.ac.ir

Phosphatidylinositol 3-Kinase (PI3K) Pathway Modulation

This compound has been found to modulate the Phosphatidylinositol 3-Kinase (PI3K)/AKT signaling pathway, a critical route for regulating cell survival, growth, and apoptosis. oup.comcolab.ws Studies have shown that this compound treatment can lead to a decrease in the phosphorylation of key components of this pathway, including PI3K and AKT. nih.govresearchgate.net This modulation has been observed in various contexts, including in models of schizophrenia and in cancer cell lines. colab.wsnih.gov For instance, in ketamine-induced schizophrenia models in rats, the therapeutic effects of this compound were associated with the activation of the PI3K/AKT/mTOR signaling pathway. nih.gov Conversely, in some cancer cells, this compound's anti-proliferative effects are mediated through the inhibition of the EGFR/PI3K/AKT pathway. colab.ws This suggests that this compound's influence on the PI3K pathway may be context-dependent, contributing to both its antipsychotic and potential anti-cancer properties. springermedizin.denih.gov

Table 2: Research Findings on this compound's Modulation of the PI3K Pathway

Finding Cell/Model System Implication Reference(s)
Decreased levels of phosphorylated PI3K. U251 glioma cells Part of the signaling cascade affected by Src inhibition. nih.govresearchgate.net
Involvement of PI3K-AKT signaling in its mechanism. Network pharmacology analysis Regulation of prolactin levels. springermedizin.denih.gov
Activation of PI3K/AKT/mTOR signaling pathway. Ketamine-induced schizophrenia rat model Antipsychotic effects. nih.gov
Inhibition of the EGFR/PI3K/AKT signaling pathway. Endometrial cancer cells (ISK and KLE) Anti-proliferative and pro-apoptotic effects. colab.ws

Gene Expression and Protein Modulation

This compound's influence extends to the regulation of gene expression and the subsequent modulation of protein levels, which are thought to underlie its long-term therapeutic effects. nih.govnih.gov

Early Gene Induction

Chronic administration of this compound has been shown to induce the expression of several early growth response (Egr) genes. oup.comoup.com Specifically, studies in rats have demonstrated an up-regulation of Egr1, Egr2, and Egr4 in the frontal cortex following chronic this compound treatment. oup.comoup.comnih.gov These early genes encode for transcription factors that play a crucial role in neuronal plasticity, learning, and memory. oup.comoup.com The induction of these genes suggests that this compound may initiate a cascade of gene expression changes that contribute to the neural adaptations underlying its clinical efficacy. frontiersin.org

Table 3: Early Genes Induced by Chronic this compound Treatment

Gene Function Brain Region Reference(s)
Egr1 Transcription factor, neuronal plasticity Frontal Cortex oup.comoup.comnih.gov
Egr2 Transcription factor, neuronal plasticity Frontal Cortex oup.comoup.comnih.gov
Egr4 Transcription factor, neuronal plasticity Frontal Cortex oup.comoup.comnih.gov

Modulation of Scaffolding Proteins and Transcription Factors

Beyond the induction of early genes, this compound has been shown to modulate a variety of scaffolding proteins and transcription factors. nih.govnih.govresearchgate.net This broad impact on cellular machinery highlights the complexity of its mechanism of action, which goes beyond simple receptor antagonism or agonism. nih.govnih.govresearchgate.net By influencing these key regulatory proteins, this compound can affect multiple cellular pathways and neurotransmitter systems in both cortical and subcortical regions. nih.govresearchgate.net This modulation is believed to be a key aspect of the unique neurobiological profile of this compound compared to other antipsychotic medications. nih.govnih.gov

Brain-Derived Neurotrophic Factor (BDNF) Promoter Activity

This compound has demonstrated the ability to increase the activity of the Brain-Derived Neurotrophic Factor (BDNF) promoter. dovepress.comnih.gov In vitro studies using SH-SY5Y human neuroblastoma cells have shown that this compound treatment can lead to a significant increase in BDNF promoter activity, which is not observed with the first-generation antipsychotic haloperidol. nih.govresearchgate.net This increased promoter activity translates to higher levels of BDNF protein. dovepress.comnih.gov The enhancement of BDNF, a key neurotrophin involved in neuronal survival, growth, and plasticity, suggests that this compound may have neuroprotective effects. dovepress.compsychiatria-danubina.com

Table 4: Effect of this compound on BDNF

Effect Cell/Model System Significance Reference(s)
Increased BDNF promoter activity. SH-SY5Y cells Potential for neuroprotection and enhanced neurotrophic support. dovepress.comnih.govresearchgate.netpharmgkb.org
Increased BDNF protein levels. SH-SY5Y cells, rat hippocampus Counteracts stress-induced reduction in BDNF. dovepress.comnih.gov
Increased plasma BDNF levels. First-episode schizophrenia patients Potential for functional recovery. dovepress.com

B-cell Lymphoma Protein 2 (BCL2) Expression

This compound has been shown to modulate the expression of B-cell lymphoma protein 2 (BCL2), an anti-apoptotic protein. nih.govresearchgate.netpharmgkb.org In SH-SY5Y cells, treatment with this compound led to a dose-dependent increase in BCL2 levels. nih.gov This effect was not seen with haloperidol, suggesting a differential impact on cell survival pathways between first and second-generation antipsychotics. nih.gov In contrast, some studies in cancer cell lines have reported that this compound can decrease the protein and mRNA levels of BCL2, which is consistent with its pro-apoptotic effects in that context. nih.govresearchgate.netplos.orgspandidos-publications.com This indicates that this compound's regulation of BCL2 may be cell-type specific. High expression of BCL2 has been linked to sensitivity to certain anti-cancer agents. researchgate.net

Table 5: Modulation of BCL2 Expression by this compound

Effect Cell/Model System Implication Reference(s)
Increased BCL2 expression. SH-SY5Y human neuroblastoma cells Neuroprotective effects. nih.govresearchgate.netpharmgkb.org
Decreased BCL2 mRNA and protein levels. U251 glioma cells Pro-apoptotic effects in cancer cells. nih.govresearchgate.net
Decreased expression of anti-apoptotic gene BCL2. MCF-7 breast cancer cells Induction of apoptosis. plos.org
Reduced expression of Bcl-2. Pancreatic tumor mouse model Enhanced anti-tumor effect in combination with cisplatin. spandidos-publications.com

Cyclic AMP Response Element-Binding Protein (CREB1) Activity

This compound exerts significant influence on intracellular signaling pathways that converge on the transcription factor Cyclic AMP Response Element-Binding Protein (CREB1). Research indicates that this compound's effects on CREB1 are brain-region-specific and linked to its modulation of upstream signaling molecules like Protein Kinase A (PKA) and Glycogen Synthase Kinase 3 beta (GSK3β). researchgate.netuow.edu.au

Studies in rodent models have demonstrated that this compound administration leads to an increase in both the expression and phosphorylation (activation) of CREB1, particularly within the nucleus accumbens (NAc). researchgate.netuow.edu.aunih.gov This effect is correlated with an elevation in the levels and activity of PKA in the same brain region. nih.gov The proposed mechanism suggests that this compound, by acting as a partial agonist at dopamine D2 receptors, reduces the receptor's inhibitory effect on adenylyl cyclase, leading to increased cyclic AMP (cAMP) levels and subsequent PKA activation. researchgate.net Activated PKA can then phosphorylate CREB1, enhancing its transcriptional activity. researchgate.netuow.edu.aunih.gov

Chronic administration of this compound has also been shown to increase CREB1 phosphorylation levels in the NAc. uow.edu.auuni.lu This long-term regulation appears to involve GSK3β-dependent signaling pathways. uow.edu.au Both this compound and the typical antipsychotic haloperidol have been observed to enhance CREB1 activity in the NAc, suggesting this may be a shared pathway contributing to their therapeutic effects. uni.lu These findings highlight that this compound selectively upregulates CREB1 in specific brain circuits, likely via the activation of PKA and GSK3β signaling pathways. researchgate.netuow.edu.au

Table 1: Research Findings on this compound's Effect on CREB1 Activity

Finding Brain Region Associated Pathway Source
Elevated mRNA and protein expression of CREB1. Nucleus Accumbens (NAc) PKA Signalling nih.gov
Increased CREB1 phosphorylation levels. Nucleus Accumbens (NAc) GSK3β Signalling uow.edu.auuni.lu
Increased CREB1 expression. Nucleus Accumbens (NAc) Not specified uni.lu
Upregulated CREB1 phosphorylation levels. Nucleus Accumbens (NAc) Akt-GSK3β Signalling uow.edu.auresearchgate.net

Neurotransmitter Circuitry Modulation Beyond Direct Receptor Binding

Effects on Dopaminergic Neuronal Tone (phasic vs. tonic dopamine release)

This compound demonstrates a unique capacity to stabilize the dopamine system by modulating both phasic and tonic dopamine release. niph.go.jp Dopaminergic neurotransmission is characterized by two distinct modes of release: tonic release, which refers to a sustained, background level of extracellular dopamine, and phasic release, which involves transient, high-concentration bursts of dopamine in response to behaviorally relevant stimuli. nih.gov It is hypothesized that tonic dopamine levels, regulated by prefrontal cortical inputs, set the responsivity of the postsynaptic dopamine receptors to phasic signals. nih.gov

Due to its high affinity and high occupancy of D2 receptors (up to 95% at therapeutic doses), this compound blocks both tonic and phasic dopamine transmission. nih.govoup.com However, unlike full antagonists that suppress both forms of release and can lead to extrapyramidal side effects, this compound's partial agonism and long half-life contribute to a constant, low-level stimulation of D2 receptors. nih.govoup.com This action effectively adds to the tonic dopaminergic tone. oup.com

This "dopamine stabilizing" effect means this compound can act as a functional antagonist in a hyperdopaminergic (high tonic/phasic release) state and as a functional agonist in a hypodopaminergic (low tonic/phasic release) state. plos.org For instance, research has shown that this compound can suppress the excessive phasic dopamine release in the amygdala of methamphetamine-sensitized rats. niph.go.jp This ability to stabilize dopamine synthesis capacity and responsivity is considered a key aspect of its therapeutic mechanism. niph.go.jpplos.org

Table 2: this compound's Effects on Dopaminergic Tone

Effect Mechanism Consequence Source
Blocks tonic and phasic dopamine transmission. High affinity and occupancy of D2 receptors. Acts as a functional antagonist in hyperdopaminergic states. oup.com
Adds to the constant dopaminergic (tonic) tone. Intrinsic partial agonist activity and long half-life. Stabilizes dopamine system responsivity. oup.com
Suppresses excessive phasic dopamine release. Modulation of dopaminergic neurotransmission. Reduces abnormally large responses to stimuli. niph.go.jp
Stabilizes dopamine synthesis capacity. Partial agonism at D2 autoreceptors. Modulates dopamine synthesis to a stable level. niph.go.jpplos.org

Modulation of GABAA Receptors and NMDA Receptor Subunits (e.g., NR2A)

This compound's influence extends to the primary inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmitter systems, partly through the modulation of GABAA and NMDA receptors. nih.gov

GABAA Receptors: this compound does not bind directly to GABAA receptors but modulates their expression through intracellular signaling. researchgate.netnih.gov Studies show that this compound selectively upregulates the expression of the GABAA receptor β-1 subunit in the nucleus accumbens. researchgate.netuow.edu.aunih.gov This effect is believed to be a downstream consequence of the PKA signaling activation described previously. researchgate.netnih.gov Chronic treatment with this compound has also been found to increase the expression of GABAA receptors in the NAc. uow.edu.auresearchgate.net This modulation of GABAergic neurotransmission in prefrontal and accumbal regions may contribute to its clinical benefits, such as improvements in social competence. researchgate.netpsychiatryinvestigation.org

NMDA Receptor Subunits: The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, is another target of this compound's indirect modulatory effects. Chronic treatment with this compound has been shown to alter the expression of various NMDA receptor subunits in a region-dependent manner. nih.govnih.gov Research in rats demonstrated that long-term this compound administration increased the gene expression of the NR1, NR2A, and NR2C subunits in hippocampal and cortical areas. nih.govnih.gov Concurrently, a reduction in NR2B subunit expression was observed, leading to an increased NR2A/NR2B ratio. nih.govnih.gov This shift is significant as it promotes a more "adult-type" NMDA receptor composition, which is associated with enhanced NMDA function. nih.gov

Table 3: Effects of this compound on GABAA and NMDA Receptors

Receptor/Subunit Effect Brain Region Potential Mechanism Source
GABAA (β-1) Upregulated mRNA and protein expression. Nucleus Accumbens (NAc) PKA Signalling researchgate.netuow.edu.aunih.gov
GABAA Increased expression (chronic treatment). Nucleus Accumbens (NAc) Akt-GSK3β Signalling uow.edu.auresearchgate.net
NMDA (NR1) Increased expression. Nucleus Accumbens, Hippocampus, Cortex GSK3β-CREB1/β-catenin signalling researchgate.netnih.gov
NMDA (NR2A) Increased expression. Nucleus Accumbens, Hippocampus, Cortex GSK3β-CREB1/β-catenin signalling researchgate.netnih.govnih.gov
NMDA (NR2A) Reduced expression. Prefrontal Cortex (PFC) Akt-GSK3β Signalling uow.edu.auuni.lu
NMDA (NR2B) Reduced expression (chronic treatment). Hippocampus, Cortex Not specified nih.govnih.gov

Pharmacokinetics and Biotransformation Research of Aripiprazole

Absorption and Distribution Characteristics

The initial phases of aripiprazole's interaction with the body involve its absorption into the bloodstream and subsequent distribution to various tissues. These processes are characterized by high protein binding and extensive distribution outside of the vascular system.

Protein Binding Affinity

Once in the systemic circulation, This compound (B633) and its primary active metabolite, dehydro-aripiprazole, exhibit a high affinity for serum proteins. At therapeutic concentrations, both compounds are more than 99% bound, primarily to albumin. drugbank.comfda.govmedicines.org.uknih.govdrugbank.com This extensive protein binding is a critical determinant of the drug's pharmacokinetic profile, influencing its distribution and availability to target sites in the central nervous system. The interaction with albumin has been studied in detail, with research indicating that the chloro-group on the phenylpiperazine ring of this compound plays a significant role in this high-affinity binding. nih.gov

Volume of Distribution and Extravascular Distribution

This compound is characterized by a large apparent volume of distribution, estimated to be 4.9 L/kg or 404 L following intravenous administration. drugbank.comfda.govmedicines.org.uk This high value signifies extensive extravascular distribution, meaning the drug readily moves from the bloodstream into various body tissues. drugbank.comfda.govmedicines.org.uk For the long-acting injectable prodrug, this compound lauroxil, the apparent volume of distribution of this compound is 268 L. drugbank.com This widespread distribution is consistent with its therapeutic action in the central nervous system.

Hepatic Metabolic Pathways and Enzyme Systems

The biotransformation of this compound primarily occurs in the liver, where it undergoes several metabolic processes mediated by specific enzyme systems. These pathways are crucial for the drug's clearance from the body and the formation of its active metabolite.

Cytochrome P450 Enzymes (CYP3A4, CYP2D6) in Dehydrogenation, Hydroxylation, and N-Dealkylation

This compound is extensively metabolized through three main biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation. drugbank.comfda.govsynnovis.co.uk In vitro studies have identified the specific cytochrome P450 (CYP) isoenzymes responsible for these reactions. The dehydrogenation and hydroxylation of this compound are primarily carried out by CYP3A4 and CYP2D6. drugbank.comfda.govnih.govsynnovis.co.uk N-dealkylation, another key metabolic step, is catalyzed by CYP3A4. drugbank.comfda.govsynnovis.co.uk The involvement of these enzymes highlights the potential for drug-drug interactions, as substances that inhibit or induce CYP3A4 or CYP2D6 can alter this compound's plasma concentrations. fda.govwikipedia.org

Role of Esterases in Prodrug Metabolism (e.g., this compound Lauroxil)

This compound is also available in a long-acting injectable formulation, this compound lauroxil, which is a prodrug. A prodrug is an inactive compound that is converted into an active drug within the body. The metabolism of this compound lauroxil begins with hydrolysis by esterase enzymes. drugbank.comnih.govnih.govmedchemexpress.comencyclopedia.pub This enzymatic cleavage yields N-hydroxymethyl-aripiprazole and lauric acid. nih.govnih.govmedchemexpress.comencyclopedia.pub The N-hydroxymethyl-aripiprazole then undergoes a rapid, non-enzymatic conversion to this compound. drugbank.comnih.govnih.govmedchemexpress.comencyclopedia.pub

Characterization of Active Metabolites

The metabolism of this compound results in the formation of several byproducts, one of which retains significant pharmacological activity.

The main active metabolite of this compound is dehydro-aripiprazole. drugbank.comnih.govsynnovis.co.uk At steady-state, dehydro-aripiprazole constitutes approximately 40% of the this compound area under the curve (AUC) in plasma, indicating its substantial presence in the systemic circulation. drugbank.comfda.govsynnovis.co.uk Dehydro-aripiprazole has been shown to have a similar affinity for D2 dopamine (B1211576) receptors as the parent drug, this compound. fda.govdrugbank.comtexas.gov This metabolite is also a partial agonist at dopamine D2 and D3 receptors and has affinity for several serotonin (B10506) receptors. medchemexpress.com Its antipsychotic activity is considered to be equivalent to that of this compound. medchemexpress.com Like its parent compound, dehydro-aripiprazole is also metabolized by CYP3A4 and CYP2D6. nih.gov

Pharmacokinetic Parameters of this compound and Dehydro-aripiprazole

ParameterThis compoundDehydro-aripiprazole
Protein Binding >99% drugbank.comfda.govmedicines.org.uknih.govdrugbank.com>99% medicines.org.uknih.govdrugbank.com
Apparent Volume of Distribution (Oral) 4.9 L/kg drugbank.comfda.govmedicines.org.uk-
Mean Elimination Half-life (Extensive Metabolizers) ~75 hours fda.govmedicines.org.uknih.govsynnovis.co.uk~94 hours fda.govnih.govsynnovis.co.uk
Mean Elimination Half-life (Poor CYP2D6 Metabolizers) ~146 hours medicines.org.uknih.gov-
Primary Metabolizing Enzymes CYP3A4, CYP2D6 drugbank.comfda.govnih.govsynnovis.co.ukCYP3A4, CYP2D6 nih.gov
Active Metabolite Contribution to Plasma AUC -~40% drugbank.comfda.govsynnovis.co.uk

Dehydro-aripiprazole: Formation, Pharmacological Activity, and Contribution

This compound undergoes extensive metabolism in the liver, primarily through three biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation. fda.govdrugbank.comtga.gov.au In vitro studies have identified the cytochrome P450 enzymes CYP3A4 and CYP2D6 as the primary catalysts for the dehydrogenation and hydroxylation of this compound, while CYP3A4 is also responsible for its N-dealkylation. fda.govdrugbank.comtga.gov.au The process of dehydrogenation leads to the formation of its major active metabolite, dehydro-aripiprazole. medicaltoxic.comontosight.ai

Enzymatic Drug-Drug Interactions

The metabolism of this compound is significantly influenced by the activity of CYP3A4 and CYP2D6 enzymes. Consequently, co-administration with drugs that induce or inhibit these enzymes can lead to clinically significant drug-drug interactions, altering the plasma concentrations of this compound and its active metabolite, dehydro-aripiprazole.

Influence of CYP3A4 Inducers (e.g., Carbamazepine)

Carbamazepine (B1668303), a potent inducer of the CYP3A4 enzyme, can significantly decrease the plasma concentrations of this compound. researchgate.netpsychiatrienet.nl Co-administration of carbamazepine with this compound has been shown to result in an approximate 70% decrease in the maximum concentration (Cmax) and AUC of both this compound and dehydro-aripiprazole. fda.govfda.gov This induction of CYP3A4 by carbamazepine enhances the metabolism of this compound, which may lead to a reduction in its clinical efficacy. researchgate.netnih.gov

Influence of CYP2D6 and CYP3A4 Inhibitors (e.g., Quinidine (B1679956), Fluoxetine (B1211875), Paroxetine, Ketoconazole (B1673606), Itraconazole)

Conversely, inhibitors of CYP2D6 and CYP3A4 can increase the plasma levels of this compound by inhibiting its elimination. fda.govfda.gov

CYP2D6 Inhibitors: Potent inhibitors of CYP2D6, such as quinidine, fluoxetine, and paroxetine, are expected to have a significant impact on this compound pharmacokinetics. europa.eu For instance, the co-administration of quinidine has been shown to increase the AUC of this compound by 107%, while the Cmax remained unchanged. europa.eu In this scenario, the AUC and Cmax of dehydro-aripiprazole were decreased by 32% and 47%, respectively. europa.eu Similar effects are anticipated with other strong CYP2D6 inhibitors like fluoxetine and paroxetine. europa.eu

CYP3A4 Inhibitors: Strong inhibitors of CYP3A4, such as ketoconazole and itraconazole, also lead to increased this compound exposure. fda.govmdpi.com The concurrent use of ketoconazole with a single dose of this compound resulted in a 63% increase in the AUC of this compound and a 77% increase in the AUC of its active metabolite. fda.gov Itraconazole co-administration has also been found to increase plasma concentrations of this compound. fda.gov

The table below summarizes the effects of these interacting drugs on the pharmacokinetics of this compound.

Interacting DrugEnzyme AffectedEffect on this compound Levels
Carbamazepine CYP3A4 InducerDecreased
Quinidine CYP2D6 InhibitorIncreased
Fluoxetine CYP2D6 InhibitorIncreased
Paroxetine CYP2D6 InhibitorIncreased
Ketoconazole CYP3A4 InhibitorIncreased
Itraconazole CYP3A4 InhibitorIncreased

Drug Transport Mechanisms

ABC Transporter Substrate and Inhibitor Properties (ABCB1, ABCG2)

Research has investigated the interaction of this compound and dehydro-aripiprazole with ATP-binding cassette (ABC) transporters, which are crucial for drug efflux across various biological barriers. Specifically, their roles as substrates and inhibitors of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) have been examined.

Studies have shown that this compound and dehydro-aripiprazole exhibit relatively strong inhibitory effects on human ABCB1, with IC50 values of 1.2 µM and 1.3 µM, respectively. nih.gov They also demonstrated inhibitory potential against human ABCG2, with IC50 values of 3.5 µM for this compound and 0.52 µM for dehydro-aripiprazole. nih.gov While these findings suggest a potential for drug-drug interactions at the intestinal level, interactions at the blood-brain barrier are considered less likely. nih.gov Furthermore, genetic variations in the ABCB1 gene have been associated with differences in this compound concentration-to-dose ratios in some patient populations. nih.gov

Elimination Pathways of this compound and Metabolites

This compound is eliminated from the body primarily through hepatic metabolism. fda.goveuropa.eu Following a single oral dose of radiolabeled this compound, approximately 27% of the administered radioactivity is recovered in the urine and about 60% in the feces. europa.euwikipedia.org Less than 1% of the unchanged this compound is excreted in the urine, and approximately 18% of the oral dose is found unchanged in the feces. wikipedia.org This indicates that the majority of the drug is eliminated as metabolites. The mean elimination half-lives are approximately 75 hours for this compound and 94 hours for its active metabolite, dehydro-aripiprazole. fda.govfda.gov

Pharmacogenomic Influences on this compound Metabolism

The metabolism of this compound, an atypical antipsychotic, is significantly influenced by an individual's genetic makeup. This field of study, known as pharmacogenomics, explores how genetic variations affect drug response. For this compound, the primary focus has been on genes encoding the cytochrome P450 (CYP) enzymes, which are crucial for its breakdown and elimination from the body. nih.govpharmgkb.org

CYP2D6 Polymorphisms and Their Impact on this compound Exposure

The cytochrome P450 enzyme CYP2D6 plays a major role in the metabolism of this compound. pharmgkb.orgmdpi.commdpi.com Genetic variations, or polymorphisms, in the CYP2D6 gene can lead to significant differences in enzyme activity, which in turn affects the concentration of this compound in the bloodstream. nih.govpharmgkb.org Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype:

Poor Metabolizers (PMs): These individuals have two non-functional copies of the CYP2D6 gene, leading to a lack of enzyme activity. nih.gov Consequently, they metabolize this compound very slowly, resulting in significantly higher plasma concentrations of the drug. nih.govpharmgkb.org The mean elimination half-life of this compound is approximately 75 hours in extensive metabolizers, but this extends to about 146 hours in PMs. nih.govmdpi.com Studies have shown that PMs can have up to an 80% increase in this compound plasma concentrations and a 30% decrease in the concentration of its active metabolite, dehydrothis compound (B194390). pharmgkb.org This increased exposure can elevate the risk of adverse effects. nih.gov

Intermediate Metabolizers (IMs): IMs possess one reduced-function and one non-functional allele, or two reduced-function alleles, resulting in decreased enzyme activity compared to normal metabolizers. nih.govmdpi.com Research indicates that IMs also experience increased exposure to this compound. researchgate.net Meta-analyses have found that this compound serum concentrations are significantly different between extensive and intermediate metabolizers. nih.gov Some studies suggest that the mean this compound exposure in both poor and intermediate metabolizers is increased by approximately 1.5-fold compared to normal metabolizers. nih.gov

Normal Metabolizers (NMs): Also referred to as extensive metabolizers (EMs), these individuals have two fully functional copies of the CYP2D6 gene and exhibit normal enzyme activity. nih.govpharmgkb.org

Ultrarapid Metabolizers (UMs): UMs have multiple copies of the CYP2D6 gene, leading to increased enzyme activity. nih.govmdpi.com This can result in faster metabolism of this compound, potentially reducing its efficacy at standard doses. nih.gov

The prevalence of these phenotypes varies among different ethnic populations. For instance, approximately 8% of Caucasians and 3-8% of Black/African Americans are CYP2D6 poor metabolizers. nih.gov The CYP2D610 allele, which leads to an intermediate metabolizer phenotype, is common in Asian populations. nih.gov

Due to these significant pharmacokinetic variations, regulatory bodies like the FDA recommend dose adjustments for CYP2D6 poor metabolizers. nih.gov

Table 1: Impact of CYP2D6 Phenotype on this compound Pharmacokinetics

CYP2D6 Phenotype Genotype Description Effect on this compound Metabolism Impact on Plasma Concentrations
Poor Metabolizer (PM) Two non-functional alleles Markedly reduced metabolism ~80% increase in this compound, ~30% decrease in dehydrothis compound pharmgkb.org
Intermediate Metabolizer (IM) One reduced-function and one non-functional allele, or two reduced-function alleles Decreased metabolism ~1.5-fold increase in this compound exposure compared to NMs nih.gov
Normal Metabolizer (NM/EM) Two functional alleles Normal metabolism Standard exposure
Ultrarapid Metabolizer (UM) Multiple functional gene copies Increased metabolism Potentially lower plasma concentrations

Other Genetic Variants (e.g., CYP3A, DRD2, ANKK1, HTR2A, DAOA)

While CYP2D6 is a primary determinant of this compound metabolism, other genetic variations can also influence its pharmacokinetics and pharmacodynamics.

CYP3A4 and CYP3A5 : CYP3A4 is another key enzyme involved in this compound metabolism, particularly in N-dealkylation and hydroxylation. frontiersin.orgnih.gov However, the influence of CYP3A4 genetic variants on this compound metabolism is generally considered less significant than that of CYP2D6. mdpi.com Some studies have explored the role of the CYP3A422 allele, which is associated with decreased enzyme expression, and found a slight increase in this compound serum levels in carriers. mdpi.com The role of CYP3A5 polymorphisms, such as the CYP3A53 allele which results in a non-functional protein, has produced contradictory findings, with some studies showing no effect and others suggesting a potential influence on adverse drug reactions. frontiersin.org

DRD2 and ANKK1 : As this compound's mechanism of action involves partial agonism at the dopamine D2 receptor (DRD2), polymorphisms in the DRD2 gene and the adjacent ANKK1 gene have been investigated for their impact on treatment response. pharmgkb.orgnih.gov Some studies have suggested that variations in these genes may predict individual responses to this compound. nih.gov For example, one study found that carriers of the TaqI A1 allele in the ANKK1 gene had a better therapeutic response for positive symptoms. nih.gov

HTR2A : this compound also acts as an antagonist at serotonin 2A receptors (HTR2A). pharmgkb.org Research has looked into whether polymorphisms in the HTR2A gene are associated with treatment outcomes. Some studies have indicated that certain HTR2A polymorphisms might predict improvement in negative symptoms in patients treated with this compound. archivepp.com

DAOA : The D-amino acid oxidase activator (DAOA) gene has also been explored as a potential modulator of this compound response, although the evidence is still limited. pharmgkb.orgmdpi.com

ABCB1 : The ABCB1 gene encodes for P-glycoprotein, a transporter protein that can affect the distribution of drugs. Some studies have found that polymorphisms in ABCB1 may be associated with variations in this compound clearance. mdpi.comnih.gov

Table 2: Investigated Genetic Variants and Their Potential Influence on this compound

Gene Encoded Protein Potential Influence on this compound
CYP3A4 Cytochrome P450 3A4 Minor role in metabolism; some variants may slightly increase serum levels mdpi.com
CYP3A5 Cytochrome P450 3A5 Conflicting results on its role in pharmacokinetics and adverse reactions frontiersin.org
DRD2 Dopamine D2 Receptor Potential association with treatment efficacy pharmgkb.orgnih.gov
ANKK1 Ankyrin Repeat and Kinase Domain Containing 1 May predict therapeutic response nih.gov
HTR2A Serotonin 2A Receptor Possible link to improvement in negative symptoms archivepp.com
DAOA D-amino Acid Oxidase Activator Limited evidence for a role in treatment response pharmgkb.orgmdpi.com
ABCB1 P-glycoprotein (transporter) May influence drug clearance mdpi.comnih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Dehydrothis compound
Serotonin

Chemical Synthesis and Structure Activity Relationship Sar Studies of Aripiprazole

Academic Synthetic Routes and Methodological Innovations

The synthesis of aripiprazole (B633) typically involves the coupling of a functionalized quinolinone intermediate with a substituted piperazine (B1678402) derivative. A widely employed method involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine (B491241) with 7-(4-halobutoxy)-3,4-dihydroquinolinone. The latter intermediate is commonly obtained through the etherification of 7-hydroxy-3,4-dihydroquinolinone. researchgate.net

Several academic synthetic routes and methodological innovations have been reported to improve the efficiency, yield, and environmental impact of this compound synthesis. One approach involves the use of 4-halogenated n-butanol and 1-(2,3-dichlorophenyl)piperazine hydrochloride in a nucleophilic substitution reaction to obtain a piperazine derivative, followed by condensation with 7-hydroxy-3,4-dihydroquinolone. This method is noted for its simplicity, ease of reaction control, reduced impurities, and improved yield, making it suitable for industrial production. google.com

Another reported method utilizes a palladium-catalyzed reaction sequence starting from 4-halogeno-3-nitrophenol. This route involves vinylation, reaction with 1,4-dihalobutane and a base, reaction with 1-(2,3-dichlorophenyl)piperazine salt and a base, and finally, a palladium-catalyzed carbonylation reaction under a CO atmosphere to form this compound. This method has demonstrated a high total yield. google.com

Microwave-assisted synthesis under solvent-free conditions in the presence of phase transfer catalysts has also been explored as a time- and cost-effective and environmentally friendly approach to this compound synthesis. scispace.com

Ligand Design and Optimization Strategies

Ligand design and optimization strategies for this compound and its analogs have focused on modifying different parts of the molecule to fine-tune receptor binding affinities and functional selectivity. The core structure, consisting of the quinolinone moiety, the piperazine linker, and the substituted phenyl ring, has been the subject of numerous SAR studies. caldic.comdrugbank.com

Structural Modifications of the Quinolinone Moiety

Modifications to the quinolinone moiety have been explored to understand their impact on the pharmacological profile. Research suggests that the 3,4-dihydro-7-hydroxyquinolin-2(1H)-one fragment is a key component of this compound's structure. nih.gov Studies on related quinoline (B57606) derivatives highlight the importance of substituents at different positions on the quinoline ring for biological activity. rsc.org While specific detailed data on extensive modifications solely within the quinolinone part of this compound in academic literature within the search results are limited, the quinolinone scaffold is recognized as a significant pharmacophore in drug design. rsc.orgresearchgate.net

Alterations in the Piperazine Linker and Substituents

Alterations in the piperazine linker and its substituents have a significant impact on the activity and selectivity of this compound analogs. The piperazine ring, substituted with a 2,3-dichlorophenyl group, is connected to the quinolinone moiety via a four-carbon butoxy linker. nih.govcaldic.com

SAR studies on N-arylpiperazine derivatives, including those structurally related to this compound, have investigated the effects of different linker moieties and substituents on the piperazine ring. For instance, studies have explored replacing the linker with groups like thiourea, urea, and carbonyl to assess their impact on activity. nih.gov Modifications within the amine moiety (the piperazine part) have been shown to influence D2 receptor affinity and functional selectivity. nih.gov The 2,3-dichloro substitution on the phenyl ring attached to the piperazine is noted as playing an important role in the activity of this compound and similar drugs like cariprazine (B1246890). nih.gov

Correlation of Structural Elements with Receptor Binding Affinities

This compound exhibits high affinity for several key neurotransmitter receptors, particularly dopamine (B1211576) D2 and D3, and serotonin (B10506) 5-HT1A and 5-HT2A receptors. drugbank.comnih.govtokushima-u.ac.jpfda.gov It also shows moderate affinity for dopamine D4, serotonin 5-HT2C and 5-HT7, alpha1-adrenergic, and histamine (B1213489) H1 receptors. drugbank.comfda.gov It has negligible affinity for cholinergic muscarinic receptors. drugbank.comfda.gov

The correlation between specific structural elements of this compound and its receptor binding affinities has been a focus of SAR studies. The phenylpiperazine moiety is considered a primary pharmacophore, while the tetrahydroquinolin-2-one is a secondary pharmacophore. researchgate.net The interaction of the amine moiety (piperazine) with the crucial Asp3.32 residue in the transmembrane helix 3 of the D2 receptor is known to be important for biological activity. nih.gov Substitutions in the aromatic warheads (like the 2,3-dichlorophenyl group) also strongly affect D2 receptor affinity and selectivity. nih.gov

Studies utilizing molecular dynamics simulations and mutagenesis have investigated the binding mode of this compound at the D2 receptor, highlighting the interactions of the phenylpiperazine and the role of specific residues in determining agonist efficacy. researchgate.net

The table below summarizes the binding affinities of this compound for key receptors:

Receptor TypeAffinity (Ki)
Dopamine D20.34 nM drugbank.com
Dopamine D30.8 nM drugbank.com
Serotonin 5-HT1A1.7 nM drugbank.com
Serotonin 5-HT2A3.4 nM drugbank.com
Dopamine D444 nM drugbank.com
Serotonin 5-HT2C15 nM drugbank.com
Serotonin 5-HT739 nM drugbank.com
Alpha1-adrenergic57 nM drugbank.com
Histamine H161 nM drugbank.com
Serotonin reuptake site98 nM drugbank.com
Cholinergic muscarinic>1000 nM (IC50) drugbank.com

Relationship Between Chemical Structure and Functional Selectivity

This compound's unique clinical profile is attributed to its distinct functional selectivity, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at serotonin 5-HT2A receptors. drugbank.comfda.govchemicalbook.commims.comnih.govnih.gov This contrasts with many other antipsychotics that primarily act as D2 receptor antagonists. researchgate.net

The partial agonism at D2 receptors is thought to stabilize dopaminergic neurotransmission, reducing activity in areas with excessive dopamine and increasing it in areas with low dopamine. nih.govtokushima-u.ac.jpnih.govwikipedia.org This "dopamine system stabilizer" action is a key aspect of its mechanism. caldic.comresearchgate.net

The chemical structure dictates this functional selectivity. Small structural modifications can lead to significant changes in how a ligand interacts with a receptor and the downstream signaling pathways it activates. nih.govresearchgate.net Studies suggest that this compound's functional selectivity at D2 receptors may stem from its ability to induce unique, ligand-specific conformations of the receptor complex. nih.gov This can result in differential activation of various signal transduction pathways downstream of the receptor. nih.govcapes.gov.br

Research into structure-inspired design has explored modifying the dichlorophenyl-piperazine portion of this compound to influence functional selectivity. For instance, replacing the dichlorophenyl group with an indole (B1671886) ring system in hybrid ligands has been investigated to see if it leads to different interactions with transmembrane helices and subsequently affects signaling pathways. nih.govresearchgate.netresearchgate.net These studies aim to develop biased ligands that selectively activate or block specific signaling pathways, potentially leading to improved efficacy and reduced side effects. nih.govresearchgate.net

Preclinical Research Methodologies and Findings for Aripiprazole

In Vitro Pharmacological and Cellular Models

In vitro studies have been instrumental in elucidating the complex pharmacological profile of aripiprazole (B633). These preclinical research methods utilize cellular and molecular techniques to characterize the drug's interactions with various receptors and its effects on intracellular signaling pathways.

Receptor Binding and Radioligand Displacement Assays

Receptor binding assays are fundamental in determining the affinity of a drug for its molecular targets. This compound has demonstrated a high affinity for several key receptors implicated in the pathophysiology of psychiatric disorders. drugbank.comtga.gov.aufda.gov Radioligand displacement assays, which measure the ability of a drug to displace a labeled ligand from a receptor, have been crucial in quantifying these interactions.

This compound exhibits a strong binding affinity for dopamine (B1211576) D2 and D3 receptors, as well as serotonin (B10506) 5-HT1A and 5-HT2A receptors. drugbank.comfda.gov Its affinity for these receptors is a key aspect of its mechanism of action. tga.gov.au The drug also shows moderate affinity for dopamine D4, serotonin 5-HT2C and 5-HT7, alpha-1 adrenergic, and histamine (B1213489) H1 receptors. drugbank.comtga.gov.aufda.gov Notably, this compound has little to no affinity for cholinergic muscarinic receptors. drugbank.comfda.gov

The binding affinities (Ki) of this compound for various receptors are summarized in the table below. A lower Ki value indicates a higher binding affinity.

ReceptorKi (nM)
Dopamine D20.34
Dopamine D30.8
Serotonin 5-HT1A1.7
Serotonin 5-HT2A3.4
Dopamine D444
Serotonin 5-HT2C15
Serotonin 5-HT739
Alpha-1 Adrenergic57
Histamine H161
Serotonin Reuptake Site98

This table presents the binding affinities (Ki) of this compound for various neurotransmitter receptors. Data sourced from drugbank.comfda.gov

Functional Assays (e.g., cAMP accumulation, G-protein activation, calcium mobilization)

Functional assays go beyond simple binding to assess the intrinsic activity of a drug at a receptor—whether it acts as an agonist, antagonist, or partial agonist. This compound's unique profile is largely defined by its partial agonism at dopamine D2 receptors. nih.govpsychopharmacologyinstitute.comjst.go.jp This means it can act as a functional agonist or antagonist depending on the surrounding dopamine levels. nih.gov

In environments with excessive dopamine, this compound acts as an antagonist, dampening down the signal. Conversely, in a low-dopamine environment, it exhibits agonist properties, boosting the signal. psychiatryonline.org This "dopamine system stabilization" is a cornerstone of its therapeutic effect. nih.gov

Studies measuring cyclic AMP (cAMP) accumulation, a downstream effect of G-protein activation, have shown that this compound can partially inhibit forskolin-induced cAMP accumulation, demonstrating its partial agonist activity. nih.gov In some cell lines, this compound did not inhibit cAMP, suggesting its functional activity can be cell-dependent. nih.gov this compound has also been shown to act as a partial agonist for Gα activation while acting as an antagonist for Gβγ signaling. nih.govnih.gov Furthermore, it has demonstrated antagonistic activity at 5-HT2A receptors, which are coupled to intracellular calcium mobilization via G-protein receptors and phospholipase C. nih.gov

Cell Line Studies (e.g., CHO cells, HEK cells) for Pathway Analysis

Cell lines, such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK) cells, are widely used in preclinical research to study the effects of drugs on specific signaling pathways in a controlled environment. nih.govresearchgate.net These cells can be genetically engineered to express specific receptors, allowing for detailed analysis of a drug's mechanism of action.

Studies using CHO cells expressing the D2L receptor have been pivotal in characterizing this compound's functional selectivity. researchgate.net For instance, this compound was found to partially activate the mitogen-activated protein kinase (MAPK) and arachidonic acid (AA) pathways. nih.govresearchgate.net Unlike full agonists, this compound did not cause significant internalization of the D2L receptor. researchgate.net The functional response to this compound can also be dependent on the density of the expressed receptors in these cell lines. nih.gov In HEK cells, this compound has been shown to act as a partial agonist for Gα activation and a robust antagonist of Gβγ subunits. nih.gov

Enzyme Activity Assays (e.g., CYP inhibition/induction, kinase assays)

Enzyme activity assays are used to determine if a drug can inhibit or induce the activity of metabolic enzymes, such as the cytochrome P450 (CYP) family, or affect other enzymes like kinases. This information is critical for understanding a drug's metabolic fate and potential for drug-drug interactions.

Kinase assays have revealed that this compound can influence intracellular signaling cascades. For example, it has been shown to partially activate MAPK phosphorylation. researchgate.net Studies have also investigated its effects on the Akt-GSK3β signaling pathway. juniperpublishers.com

In Vivo Animal Models

In vivo animal models are essential for understanding how a drug's in vitro properties translate to behavioral effects in a living organism. Rodent models are commonly used to simulate aspects of human psychiatric disorders.

Rodent Behavioral Models of Psychosis (e.g., Amphetamine-induced hyperlocomotion, Phencyclidine (PCP) models, MK-801 models)

Pharmacologically induced models of psychosis in rodents are widely used to screen for antipsychotic efficacy. These models often involve administering substances that induce behaviors thought to mimic the symptoms of psychosis.

Amphetamine-induced hyperlocomotion: Amphetamine increases dopamine levels, leading to hyperlocomotion in rodents, which is considered a model for the positive symptoms of psychosis. mdpi.com this compound has been shown to dose-dependently reverse hyperlocomotion induced by amphetamine. nih.govoup.comnih.gov This effect is consistent with its D2 receptor partial agonism, where it acts as an antagonist in a hyperdopaminergic state. nih.gov Both acute and chronic administration of this compound have been shown to counteract d-amphetamine-induced hyperlocomotion. nih.govoup.comnih.gov

Phencyclidine (PCP) models: PCP is an NMDA receptor antagonist that can induce a range of symptoms in rodents, including hyperlocomotion, social withdrawal, and cognitive deficits, which model positive, negative, and cognitive symptoms of schizophrenia, respectively. nih.gov this compound has been shown to reduce PCP-induced hyperlocomotion and ameliorate PCP-induced deficits in recognition memory. researchgate.netnih.govnih.gov The ameliorating effect of this compound on PCP-induced memory impairment appears to be associated with dopamine D1 and serotonin 5-HT1A receptors. nih.gov

MK-801 models: MK-801 (dizocilpine) is another non-competitive NMDA receptor antagonist used to model schizophrenia-like symptoms. nih.govchez-alice.fr this compound has been found to reduce MK-801-induced hyperlocomotion. nih.govresearchgate.netmdpi.com However, some studies report that this compound does not alleviate MK-801-induced social behavior deficits or deficits in auditory steady-state response (ASSR). mdpi.commdpi.com The table below summarizes the effects of this compound in these models.

Animal ModelInduced BehaviorEffect of this compound
Amphetamine-induced hyperlocomotionIncreased locomotor activityReverses hyperlocomotion nih.govoup.comnih.gov
Phencyclidine (PCP) modelHyperlocomotion, cognitive deficitsReduces hyperlocomotion, improves recognition memory researchgate.netnih.govnih.gov
MK-801 modelHyperlocomotion, social deficitsReduces hyperlocomotion nih.govresearchgate.netmdpi.com

This table summarizes the effects of this compound in various rodent behavioral models of psychosis.

Animal Models for Dopamine System Hypo/Hyperactivity

This compound's unique pharmacological profile as a dopamine D2 receptor partial agonist has been extensively investigated using various preclinical animal models. These models are designed to mimic states of either excessive (hyperactivity) or deficient (hypoactivity) dopamine signaling, which are thought to underlie different symptoms of neuropsychiatric disorders.

In models of dopaminergic hyperactivity, this compound demonstrates antagonist properties. europa.eutga.gov.aueuropa.eu For instance, it effectively reduces locomotor activity induced by dopamine agonists like amphetamine and apomorphine. researchgate.netnih.gov Amphetamine increases catecholamine release, and in high doses, can induce psychosis, providing a model for the positive symptoms of schizophrenia. nih.gov this compound has been shown to dose-dependently reverse hyperlocomotion induced by amphetamine. nih.gov Similarly, it suppresses apomorphine-induced stereotypy, another behavior associated with dopamine hyperactivity. cambridge.org Furthermore, this compound has been shown to be effective in reducing locomotor activity in models using NMDA antagonists such as phencyclidine (PCP) and MK-801, which also induce a hyperdopaminergic state. researchgate.netnih.govnih.gov

Conversely, in animal models of dopaminergic hypoactivity, this compound exhibits agonist properties. europa.eutga.gov.aueuropa.eu A key example is its ability to block the enhanced dopamine synthesis in rats treated with reserpine, a compound that depletes dopamine stores and creates a state of hypoactivity. cambridge.org This dual action, functioning as an antagonist in hyperdopaminergic states and an agonist in hypodopaminergic states, supports the concept of this compound as a dopamine system stabilizer. nih.gov This stabilizing effect is a key feature that distinguishes it from many other antipsychotic agents. nih.govcambridge.org

The methylazoxymethanol (B1197960) acetate (B1210297) (MAM) rodent model, which induces a hyperdopaminergic state, has also been used to study this compound. In this model, this compound was found to decrease the number of spontaneously active dopamine neurons, an effect not observed in control rats. nih.gov

Neurochemical and Neurophysiological Assessments in Brain Regions

The effects of this compound on neurochemistry and neurophysiology have been examined in several key brain regions implicated in psychiatric disorders, including the prefrontal cortex, nucleus accumbens, caudate putamen, and substantia nigra.

Prefrontal Cortex (PFC): Microdialysis studies have shown that this compound can increase dopamine release in the medial prefrontal cortex (mPFC). nih.govoup.comresearchgate.net Specifically, lower doses of this compound were found to increase dopamine release in the mPFC, while higher doses were associated with a decrease. nih.govresearchgate.net Some studies, however, have reported no significant change in extracellular dopamine levels in the mPFC following this compound administration. researchgate.nettokushima-u.ac.jp In terms of gene expression, chronic this compound treatment has been shown to increase arc mRNA levels in the PFC. mdpi.com In female rats treated with this compound during juvenility, long-term decreases in phosphorylated tyrosine hydroxylase (p-TH) levels were observed in the PFC, and in males, total tyrosine hydroxylase (TH) levels were decreased. mdpi.com

Nucleus Accumbens (NAc): In the nucleus accumbens, this compound has been found to decrease dopamine levels at higher doses, with no significant change at lower doses. nih.gov It has also been shown to decrease dopamine transporter (DAT) binding sites in the NAc after both 1- and 12-week treatment periods. oup.comoup.com However, this compound did not appear to affect D2 receptor mRNA expression in the NAc. oup.com

Caudate Putamen (CPu): In the caudate putamen, which is part of the striatum, this compound has been observed to elevate the expression of protein kinase A (PKA) and GSK3(β). nih.gov It also significantly increased D2 receptor mRNA expression after 1- and 12-week treatment. oup.comoup.com Microdialysis studies have indicated that this compound can cause a slight, dose-dependent decrease in dopamine release in the striatum, or in some cases, have no effect. tokushima-u.ac.jp

Substantia Nigra (SN) and Ventral Tegmental Area (VTA): The VTA and SN are the primary sites of dopamine neuron cell bodies that project to the aforementioned regions. physiology.org this compound treatment for 12 weeks was found to significantly increase D2 receptor mRNA expression and decrease tyrosine hydroxylase (TH) mRNA expression in the VTA, with no effects observed in the SN. oup.comoup.comnih.gov In juvenile female rats, this compound treatment led to long-term decreases in TH and D1 receptor levels in the VTA. mdpi.com this compound also decreased DAT binding in the VTA after 1 week of treatment. oup.comoup.com The drug has been shown to cause a moderate decrease in the spontaneous firing of dopamine neurons in the VTA. nih.gov

Brain RegionEffect of this compoundFindingCitation
Prefrontal Cortex (PFC)Dopamine ReleaseIncreased at low doses, decreased at high doses nih.govresearchgate.net
Gene ExpressionIncreased arc mRNA levels with chronic treatment mdpi.com
Protein Levels (Juvenile Treatment)Decreased p-TH in females mdpi.com
Decreased TH in males mdpi.com
Nucleus Accumbens (NAc)Dopamine LevelsDecreased at high doses nih.gov
Transporter BindingDecreased DAT binding oup.comoup.com
Caudate Putamen (CPu)Protein ExpressionElevated PKA and GSK3(β) nih.gov
Gene ExpressionIncreased D2 receptor mRNA oup.comoup.com
Ventral Tegmental Area (VTA)Gene ExpressionIncreased D2 receptor mRNA, decreased TH mRNA oup.comoup.comnih.gov
Neuronal FiringModerately decreased spontaneous firing of dopamine neurons nih.gov

Preclinical Models of Substance Self-Administration (e.g., Chronic Alcohol Consumption)

This compound has been investigated in preclinical models of substance abuse, particularly chronic alcohol self-administration (CASA). In a study with CASA rats, oral administration of this compound was found to reduce alcohol consumption. nih.govresearchgate.net This effect was dose-dependent, with a significant reduction observed at a higher dose. nih.gov Interestingly, this study also found that chronic alcohol intake significantly increased the plasma and brain exposure of this compound, as well as its occupancy of striatal D2 receptors. nih.govsci-hub.ru These findings suggest a potential pharmacokinetic interaction between alcohol and this compound. nih.gov

In contrast, research on this compound's effect on methamphetamine self-administration in rats did not show a significant influence on drug intake. sav.sk

Preclinical Imaging Techniques

Pharmacological MRI (phMRI), particularly using techniques like arterial spin labeling (ASL), has been employed to measure changes in brain activity and perfusion following this compound administration in preclinical models. clinicaltrials.govnih.govoup.com ASL is a non-invasive method that measures cerebral blood flow (CBF). uva.nl

In one study using ASL in rats, acute administration of this compound led to a dose-dependent decrease in cerebral blood perfusion in several brain regions, including the entorhinal piriform cortex, perirhinal cortex, nucleus accumbens shell, and basolateral amygdala. researchgate.netnih.gov However, no effect was observed in the medial prefrontal cortex and temporal cortex in that particular study. researchgate.net Another study using a conditioned avoidance response (CAR) animal model as a basis for an fMRI task found that this compound produced task-related brain activations that were intermediate between those of placebo and the typical antipsychotic haloperidol (B65202), particularly in the ventral striatum. uio.nonih.gov

Positron Emission Tomography (PET) is a powerful in vivo imaging technique used to quantify receptor occupancy by drugs in the brain. cpn.or.kr In preclinical studies with this compound, PET has been crucial for understanding its interaction with dopamine D2/D3 receptors.

Studies in non-human primates using PET with the radiotracer [11C]raclopride have demonstrated that this compound occupies a high percentage of striatal D2/D3 receptors. ismrm.orgnih.gov For instance, even at relatively low doses, significant receptor occupancy is achieved. ismrm.org One study in monkeys found that daily treatment with this compound did not lead to an upregulation of D2/D3 receptors, which can be an issue with some other antipsychotics. nih.gov

Simultaneous PET/fMRI studies in non-human primates have allowed for the investigation of the relationship between D2/D3 receptor occupancy and changes in cerebral blood volume (CBV). These studies have shown that this compound produces a positive CBV response in the striatum, which is notably lower in magnitude compared to full D2/D3 antagonists and agonists, even at high receptor occupancy levels. ismrm.org

PET studies using [18F]fallypride in patients with schizophrenia, which informs preclinical understanding, have shown that this compound leads to high D2/D3 receptor occupancy across all brain regions, with receptors becoming nearly saturated at higher serum concentrations. psychiatryonline.org Studies using [11C]raclopride in patients have also confirmed high D2 receptor occupancy. psychiatryonline.orgplos.orgd-nb.info

PET TracerAnimal ModelKey FindingCitation
[11C]racloprideNon-human primateHigh striatal D2/D3 receptor occupancy. ismrm.orgnih.gov
[11C]racloprideNon-human primateDaily treatment did not cause D2/D3 receptor upregulation. nih.gov
[11C]raclopride (with fMRI)Non-human primatePositive but lower magnitude cerebral blood volume response compared to full antagonists/agonists. ismrm.org

Pharmacological Magnetic Resonance Imaging (fMRI) for Brain Activity/Perfusion (e.g., Arterial Spin Labeling)

Computational and In Silico Approaches

Computational and in silico methods are increasingly being used to understand the molecular interactions of drugs like this compound and to predict their properties. These approaches include molecular docking, pharmacophore modeling, and the development of computer models of synaptic activity.

Molecular docking studies have been used to investigate the binding of this compound to the dopamine D2 receptor. nih.govresearchgate.netresearchgate.net These studies have helped to identify key amino acid residues involved in the interaction and have suggested that this compound interacts with both the orthosteric and a secondary binding pocket of the D2 receptor. researchgate.netnih.govacs.org For example, T-stacking interactions have been identified as particularly relevant for the binding of this compound. researchgate.net

Computer models of a primate striatal dopaminergic synapse have been developed to simulate the effects of this compound and compare them to other drugs. dovepress.comtandfonline.com These models can incorporate factors like presynaptic autoreceptor effects and neurotransmitter release dynamics. One such model predicted that this compound would result in higher D2 receptor antagonism in a primate model compared to a rodent model, highlighting potential species differences. dovepress.comtandfonline.com

In silico methods are also being applied to areas like salt screening and polymorph prediction for this compound, which can help in optimizing its physicochemical properties. acs.orgresearchgate.net Furthermore, computational approaches that analyze drug side-effect profiles have been used to identify potential new therapeutic uses for existing drugs, a process known as drug repositioning, with this compound being one of the compounds analyzed in such studies. drugtargetreview.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its biological target, typically a protein receptor. These methods provide insights into the binding affinity, orientation, and stability of the drug-receptor complex at an atomic level.

Molecular docking studies have been instrumental in elucidating the binding mode of this compound to various receptors. For instance, docking simulations have shown that this compound can form multiple hydrogen bonds with key amino acid residues within the binding sites of its target receptors. In a study on the dopamine D3 receptor, docking results indicated that this compound forms three hydrogen bonds with the amino acid residues Asp79, Tyr5, and Thr392. ugm.ac.id Subsequent molecular dynamics simulations revealed the potential for two additional hydrogen bonds with Tyr5 and Cys83. ugm.ac.id

Another study focusing on the dopamine D2 receptor (D2R) revealed that this compound adopts an extended pose within the receptor, interacting with residues in both the orthosteric binding site (OBS) and a secondary binding pocket (SBP). nih.gov The 2,3-dichlorophenylpiperazine part of this compound settles in the OBS, while the 1,2,3,4-tetrahydroquinolin-2-one "tail" extends into the SBP. nih.gov This extended interaction is believed to be crucial for its unique pharmacological profile. nih.govacs.org

Molecular dynamics simulations further refine the understanding of these interactions by simulating the dynamic behavior of the this compound-receptor complex over time. These simulations have confirmed the stability of the interactions predicted by docking. For the D3 receptor, simulations showed that this compound could form up to seven hydrogen bonds with surrounding water molecules, indicating good solubility. ugm.ac.id

In the context of hyperprolactinemia, molecular docking has demonstrated a favorable binding affinity of this compound with several core target proteins, including monoamine oxidase B (MAO-B), dopamine D2 receptor (DRD2), 5-hydroxytryptamine (serotonin) receptor 2A (HTR2A), and 5-hydroxytryptamine (serotonin) receptor 2C (HTR2C). nih.govresearchgate.net

Table 1: this compound Molecular Docking and Dynamics Simulation Findings

Target Receptor Key Interacting Residues Simulation Findings
Dopamine D3 Receptor Asp79, Tyr5, Thr392, Cys83 ugm.ac.id Forms multiple stable hydrogen bonds. ugm.ac.id
Dopamine D2 Receptor Orthosteric and secondary binding pocket residues nih.gov Adopts an extended pose, crucial for its intrinsic efficacy. nih.govacs.org
Core Hyperprolactinemia Targets (MAO-B, DRD2, HTR2A, HTR2C) Not specified in detail Favorable binding affinities observed. nih.govresearchgate.net

Network Pharmacology for Target and Pathway Prediction

Network pharmacology is a holistic approach that investigates the complex interactions between drugs, their multiple targets, and the biological pathways they modulate. This methodology moves beyond the "one drug, one target" paradigm to provide a comprehensive understanding of a drug's mechanism of action within a biological system.

For this compound, network pharmacology studies have been employed to identify its potential targets and the signaling pathways through which it exerts its therapeutic effects. nih.govresearchgate.net By integrating data from various databases, researchers have constructed protein-protein interaction (PPI) networks to map the complex relationships between this compound's targets. researchgate.net

One study identified 151 potential targets for this compound and, by intersecting these with targets for hyperprolactinemia, pinpointed 27 common genes. nih.gov Further analysis of the PPI network of these common targets identified eight core proteins central to this compound's effect on this condition: Solute Carrier Family 6 Member 3 (SLC6A3), monoamine oxidase B (MAO-B), Dopamine D2 receptor (DRD2), 5-hydroxytryptamine (serotonin) receptor 2A (HTR2A), 5-hydroxytryptamine (serotonin) receptor 2C (HTR2C), cytochrome P450 2D6 (CYP2D6), Dopamine D1 receptor (DRD1), and Dopamine D4 receptor (DRD4). nih.govresearchgate.net

Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are then used to understand the biological processes and signaling pathways associated with these core targets. For this compound, these analyses revealed significant enrichment in pathways such as neuroactive ligand-receptor interaction and the serotonergic synapse pathway. nih.gov The biological processes predominantly involved include G-protein coupled receptor signaling pathways, chemical synaptic transmission, and responses to xenobiotic stimuli. nih.gov

Another network pharmacology study comparing this compound and amisulpride (B195569) in relation to prolactin regulation identified MAPK, PI3K/AKT, and dopamine receptor pathways as key signaling routes. springermedizin.de The core targets for this compound in this context were identified as MAPK3, PPARG, DRD2, and ESR1. springermedizin.de

Table 2: this compound Network Pharmacology Findings

Study Focus Identified Core Targets Implicated Signaling Pathways
Hyperprolactinemia nih.govresearchgate.net SLC6A3, MAO-B, DRD2, HTR2A, HTR2C, CYP2D6, DRD1, DRD4 Neuroactive ligand-receptor interaction, Serotonergic synapse nih.gov
Prolactin Regulation (vs. Amisulpride) springermedizin.de MAPK3, PPARG, DRD2, ESR1 MAPK, PI3K/AKT, Dopamine receptor pathways springermedizin.de

Quantitative Structure-Activity Relationship (QSAR) Modeling and Theoretical Binding Constant Calculations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com This approach is based on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov

In the context of this compound and related compounds, QSAR models can be developed to predict their binding affinity for specific receptors or other pharmacological properties. gu.seacs.org These models are built by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of a set of molecules with their experimentally determined biological activities. Once a statistically robust QSAR model is established, it can be used to predict the activity of new, untested compounds, thereby guiding the design and synthesis of more potent and selective drug candidates.

Theoretical calculations of binding constants, often derived from or used in conjunction with QSAR and molecular docking studies, provide a quantitative measure of the affinity between a ligand and its target. The dissociation constant (Kd) is a commonly used parameter, representing the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. cambridge.org A lower Kd value indicates a higher binding affinity.

For this compound, its binding affinity to human serum albumin (HSA) has been experimentally determined, with a reported binding constant (K) of 7.51 × 10^6 M⁻¹, indicating a strong 1:1 complex formation. nih.gov While this is an experimental value, such data is crucial for validating and refining theoretical binding constant calculations derived from computational models. Studies have also investigated the binding of this compound to DNA, with a spectrophotometrically obtained binding constant of approximately 3 × 10^5 M⁻¹. researchgate.net

The development of QSAR models for ligands targeting receptors relevant to this compound's action, such as the 5-HT1A receptor, has been reported. acs.org These models are valuable for virtual screening of chemical libraries to identify novel compounds with desired pharmacological profiles.

Table 3: this compound Binding Constant Data

Binding Partner Method Binding Constant (K)
Human Serum Albumin (HSA) Equilibrium Dialysis 7.51 × 10^6 M⁻¹ nih.gov
dsDNA Spectrophotometry ~3 × 10^5 M⁻¹ researchgate.net

Advanced Pharmacological Concepts and Emerging Research Avenues for Aripiprazole

Comparative Molecular Pharmacology with Novel Antipsychotics and Related Compounds

Aripiprazole's pharmacological profile, particularly its partial D₂ agonism, distinguishes it from earlier generations of antipsychotics like haloperidol (B65202), which primarily acts as a D₂ antagonist. This partial agonism is hypothesized to stabilize dopaminergic signaling, potentially leading to a better side effect profile compared to full antagonists. biologists.comdrugbank.com

Comparisons with newer atypical antipsychotics such as brexpiprazole (B1667787) and cariprazine (B1246890) reveal both similarities and differences in their molecular pharmacology. Like This compound (B633), both brexpiprazole and cariprazine also function as partial agonists at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₁A receptors. nih.govnih.govwikipedia.orginvivochem.com Cariprazine, however, exhibits a higher affinity for D₃ receptors compared to D₂ receptors, a characteristic that may contribute to its distinct clinical effects. nih.govwikipedia.org Bifeprunox, another compound that was under development, also shared the property of minimal D₂ receptor agonism combined with serotonin receptor agonism, similar to this compound. nih.govwikipedia.org

While these compounds share the partial D₂ agonism, subtle differences in receptor binding profiles, including affinity and intrinsic activity at various dopamine and serotonin receptor subtypes, as well as potential interactions with other targets, likely contribute to their differing efficacy and tolerability profiles. For instance, haloperidol is a high-potency first-generation antipsychotic that nonselectively inhibits postsynaptic dopaminergic D₂ receptors. nih.govmims.com

Exploration of Off-Target Molecular Interactions and Their Mechanisms

Beyond their primary targets in the CNS, antipsychotic medications, including this compound, can interact with other molecular targets, leading to off-target effects. Research is increasingly focusing on understanding these interactions and their underlying mechanisms.

Mitochondrial Electron Transport Chain Complex I Inhibition

Recent studies have identified this compound as an off-target inhibitor of mitochondrial respiratory chain complex I. nih.govcam.ac.ukcam.ac.ukresearchgate.net This inhibition has been observed in various experimental systems, including isolated complex I, cell-free purified mitochondrial membranes, and intact cellular systems. nih.gov this compound and its primary active metabolite, dehydrothis compound (B194390), selectively inhibit complex I at the ubiquinone-binding site (Q-site). nih.govresearchgate.net This off-target effect is not shared by dopamine or the D₂ receptor antagonist haloperidol. nih.gov

Implications for Cellular Bioenergetics and Mitochondrial Function

Studies have shown that this compound treatment can lead to a decline in both basal and maximal oxygen consumption rate (OCR), a measure of mitochondrial respiration, in various cell types, including neurons and non-neuronal cells like human cardiomyocytes that lack D₂ receptor expression. nih.govmdpi.com This mitochondrial dysfunction can result in decreased cellular ATP levels and reduced cell viability. nih.govcam.ac.ukresearchgate.net Furthermore, the increased mitochondrial O₂•- production in this compound-treated cells may contribute to a desensitization of stress signaling pathways, such as the reduced activation of MAPKs and STAT3 in response to oxidative stress. mdpi.compreprints.orgnih.gov The observed increase in mitophagy flux in this compound-treated cells suggests a cellular response to remove damaged mitochondria. mdpi.compreprints.orgcsic.es Chronic exposure to this compound in model organisms like Drosophila melanogaster has been linked to mitochondrial ultrastructural abnormalities in brain and muscle tissue, correlating with locomotor defects. biologists.comnih.govcam.ac.ukcam.ac.ukresearchgate.net

Non-CNS Pharmacological Modalities

Emerging research is exploring potential therapeutic applications of this compound beyond its established use in CNS disorders, particularly in the field of oncology.

Investigation of this compound's Potential in Cancer Signaling Pathways

This compound has shown potential anti-cancer properties in various in vitro and in vivo studies. nih.govresearchgate.netresearchgate.netoncotarget.comoncotarget.com Its potential in cancer treatment is being investigated through its modulation of key signaling pathways involved in tumor progression, proliferation, and survival. Network pharmacology analysis and experimental studies suggest that this compound can influence pathways such as the EGFR/PI3K/AKT pathway, STAT3 pathway, and Src kinase activity. researchgate.netresearchgate.netoncotarget.comscienceopen.comspandidos-publications.complos.orgspringermedizin.de

Specifically, this compound has been shown to inhibit the phosphorylation of Src and STAT3, both of which are crucial in cell proliferation, migration, and metastasis in various cancer cell lines, including glioma and pancreatic cancer cells. researchgate.netoncotarget.comspandidos-publications.complos.org The EGFR/PI3K/AKT pathway, frequently dysregulated in many cancers, also appears to be a target of this compound's inhibitory effects, as indicated by network pharmacology and confirmed by Western blot analysis in endometrial cancer cells. researchgate.netscienceopen.comspringermedizin.de Furthermore, this compound's potential anti-cancer effects may involve the modulation of MAPK and Wnt/β-catenin signaling pathways. researchgate.netspringermedizin.denih.gov

Mechanisms of Anti-Proliferative and Pro-Apoptotic Effects in Specific Cell Lines

This compound exhibits anti-proliferative and pro-apoptotic effects in a range of cancer cell lines, including breast cancer (MCF-7, MDA-MB-231, AU565, BT-474), glioma (U251, LN428), gastric cancer (MKN-1), colon carcinoma (CT26), and skin cancer (A375) cells. nih.govresearchgate.netoncotarget.comoncotarget.complos.orgnih.govresearchgate.net

The anti-proliferative effect is often linked to the induction of apoptosis. nih.govresearchgate.netoncotarget.complos.orgresearchgate.net Studies have demonstrated that this compound treatment leads to characteristic features of apoptosis, such as nuclear condensation and the formation of apoptotic bodies. nih.govresearchgate.netresearchgate.net Mechanistically, this compound has been shown to modulate the expression of genes involved in apoptosis, increasing the expression of pro-apoptotic genes (e.g., caspases 3, BAK1, BCL10, p53) and decreasing the expression of anti-apoptotic genes (e.g., BCL2, BCL2L1, c-myc). nih.govresearchgate.netoncotarget.comresearchgate.net The activation of caspases, particularly caspases 9 and 3, appears to play a significant role in this compound-induced apoptosis. researchgate.netoncotarget.comresearchgate.net this compound has also been shown to inhibit cell cycle progression, for instance, arresting MCF-7 breast cancer cells in the subG₀G₁ phase. nih.govresearchgate.net In skin cancer cells, this compound has been linked to the induction of pyroptosis, an inflammatory form of programmed cell death, involving the upregulation of pyroptosis-related proteins like cleaved Gasdermin D, caspase-1, and IL-1β. nih.gov

The anti-proliferative and pro-apoptotic effects are often dose-dependent. nih.govresearchgate.netoncotarget.comresearchgate.net Furthermore, this compound has shown the ability to enhance the efficacy of other anti-cancer treatments, such as cisplatin (B142131) in pancreatic cancer models, suggesting potential synergistic activity. researchgate.netscienceopen.comspandidos-publications.com

Data Tables

CompoundPrimary CNS Mechanism (Simplified)PubChem CID
This compoundPartial D₂ and 5-HT₁A Agonist, 5-HT₂A Antagonist60795
BrexpiprazolePartial D₂ and 5-HT₁A Agonist, 5-HT₂A Antagonist11978813
CariprazinePartial D₂, D₃, 5-HT₁A Agonist, 5-HT₂A Antagonist11154555
HaloperidolD₂ Antagonist3559
BifeprunoxPartial D₂ and 5-HT Agonist208951
Off-Target EffectMechanismObserved In
Mitochondrial Electron Transport Chain Complex I InhibitionSelective inhibition at the ubiquinone-binding site (Q-site)Isolated complex I, mitochondrial membranes, intact cells, Drosophila biologists.comnih.govcam.ac.ukcam.ac.ukresearchgate.net
Altered Cellular BioenergeticsReduced OCR, decreased ATP, increased mitochondrial ROS (O₂•-) productionVarious cell types, including neurons and cardiomyocytes nih.govcam.ac.ukresearchgate.netmdpi.compreprints.orgmdpi.com
Modulation of Stress SignalingReduced activation of MAPKs and STAT3 in response to oxidative stressFao hepatoma cells mdpi.compreprints.orgnih.gov
Increased Mitophagy FluxCellular response to remove damaged mitochondriaFao hepatoma cells mdpi.compreprints.orgcsic.es
Potential Non-CNS Effect (Cancer)Involved Signaling PathwaysObserved In (Cell Lines/Models)Mechanism (Anti-Proliferative/Pro-Apoptotic)
Anti-Proliferative and Pro-ApoptoticEGFR/PI3K/AKT, STAT3, Src, MAPK, Wnt/β-catenin, Caspase cascadeBreast (MCF-7, MDA-MB-231, AU565, BT-474), Glioma (U251, LN428), Gastric (MKN-1), Colon (CT26), Skin (A375), Pancreatic cancer modelsInduction of apoptosis (nuclear condensation, apoptotic bodies), modulation of pro-/anti-apoptotic gene expression (caspases, BCL2, BCL10, etc.), cell cycle arrest, pyroptosis induction

Development of Novel this compound Analogues and Prodrugs

The development of novel this compound analogues and prodrugs aims to enhance its pharmacological properties, improve patient outcomes, and potentially broaden its therapeutic applications. This involves strategic modifications to the parent compound to alter its absorption, distribution, metabolism, and excretion (ADME profile) and refine its interaction with biological targets.

Strategies for Modifying Pharmacokinetic and Pharmacodynamic Profiles

Modifying the pharmacokinetic profile of this compound is a key strategy to improve its clinical utility. This includes efforts to enhance bioavailability, extend half-life, and reduce variability in plasma concentrations. For instance, long-acting injectable (LAI) formulations, such as this compound monohydrate and this compound lauroxil, have been developed as prodrugs that are converted to this compound in the body, providing sustained therapeutic levels and potentially improving adherence compared to oral formulations. nih.govmdpi.com this compound lauroxil, an N-acyloxyalkyl derivative, undergoes a two-step bioconversion to the parent drug via an N-hydroxyalkyl intermediate, which has been observed both in vitro and in vivo. researchgate.net Research into these prodrugs involves evaluating their bioconversion pathways and the pharmacokinetic and toxicological profiles of their intermediates to ensure patient safety. researchgate.net

Pharmacodynamic modifications focus on refining this compound's interaction with its target receptors and downstream signaling pathways. While this compound is known for its partial agonism at D2 and 5-HT1A receptors and antagonism at 5-HT2A receptors, research continues to explore the nuances of its functional selectivity. nih.govdovepress.com This involves investigating how structural modifications to this compound might bias its activity towards specific intracellular pathways, potentially leading to improved efficacy or reduced side effects. nih.govresearchgate.netnih.gov

Research into Targeted Delivery Systems (Preclinical)

Preclinical research is actively exploring targeted delivery systems for this compound to enhance its delivery to the brain, minimize systemic exposure, and potentially reduce peripheral side effects. Given that this compound is a poorly soluble and poorly permeable compound, belonging to BCS class IV, novel delivery strategies are particularly relevant. scielo.br

One promising avenue is the development of nanosystems, such as self-nanoemulsifying drug delivery systems (SNEDDS), polymeric nanoparticles, solid lipid nanoparticles, and nanoemulsions. scielo.brresearchgate.netmdpi.com These systems can improve the solubility and bioavailability of this compound. researchgate.net Preclinical studies in animal models have investigated the potential of these nanosystems for brain targeting, including administration routes like the intranasal pathway, which may allow direct nose-to-brain transport, bypassing the blood-brain barrier and reducing systemic side effects. scielo.brmdpi.com For example, studies have shown that nanosized this compound loaded formulations delivered via the oro-soft palatal mucosal route in experimental animals demonstrated improved pharmacodynamic activity. scielo.br Similarly, self-nanoemulsifying drug delivery systems have shown enhanced oral bioavailability of this compound in rabbits. researchgate.net Research in this area focuses on characterizing the particle size, encapsulation efficiency, and in vitro and in vivo drug release profiles of these novel formulations. scielo.brresearchgate.netmdpi.com

Future Directions in this compound Research

Future research into this compound is focused on deepening the understanding of its complex mechanisms and exploring new therapeutic potentials beyond its current indications.

Elucidating Unresolved Questions in Signal Transduction and Intracellular Pathways

Despite significant research, many questions remain regarding the precise mechanisms by which this compound exerts its therapeutic effects at the intracellular level. researchgate.netnih.gov this compound's interaction with multiple receptors leads to a complex modulation of various signal transduction pathways. dovepress.comnih.gov Future research aims to further elucidate these intricate pathways, including the differential effects of this compound on intracellular signaling compared to other antipsychotics. nih.govresearchgate.netnih.gov

Studies are investigating this compound's impact on pathways involving extracellular signal-regulated kinase (ERK), Akt, and glycogen (B147801) synthase kinase 3 beta (GSK3β). nih.govresearchgate.netpharmgkb.org Understanding how this compound selectively modulates these pathways is crucial for developing more targeted and effective treatments. nih.govresearchgate.netnih.gov The concept of functional selectivity, where this compound can differentially activate or inhibit distinct intracellular signaling cascades depending on the cellular context, is a key area of ongoing investigation. nih.govdovepress.comdrugbank.com

Exploring Cell-Protective Mechanisms and Neurite Growth

Emerging research suggests that this compound may possess cell-protective properties and influence neurite growth, which could have significant implications for treating neurodegenerative aspects of psychiatric disorders. nih.govresearchgate.netnih.gov Preclinical studies are exploring these hypothesized effects. nih.govresearchgate.netnih.govresearchgate.net

Research has indicated that this compound can protect against neurite lesions induced by excessive D2 receptor activation, potentially through its influence on the Akt-GSK3β signaling pathway. researchgate.net Furthermore, studies have shown that this compound can enhance the phosphorylation of Akt and GSK3β and protect neurites from damage. researchgate.net this compound has also been shown to ameliorate amyloid-β-induced neurotoxicity and improve cell viability and neurite outgrowth in neuronal cells, potentially involving the activation of BDNF, CK2α, and the Wnt/β-catenin pathway. oncotarget.com These findings suggest a potential role for this compound in promoting neuronal health and plasticity, opening new avenues for research into its therapeutic potential beyond symptom management. oncotarget.com

Q & A

Q. How are randomized controlled trials (RCTs) designed to evaluate aripiprazole’s efficacy in schizophrenia?

RCTs for this compound typically employ double-blind, placebo-controlled or active-comparator designs. Key outcome measures include the Positive and Negative Syndrome Scale (PANSS) for symptom severity and rates of discontinuation due to adverse events. Blinding, randomization, and intention-to-treat analysis are critical to minimize bias. For example, a Cochrane review compared this compound with other antipsychotics using PANSS scores and dropout rates as primary endpoints . Standardized dosing protocols (e.g., 10–30 mg/day) and exclusion of non-responders to prior treatments ensure homogeneity in study populations .

Q. What pharmacokinetic factors must be considered in this compound bioavailability studies?

this compound’s metabolism via CYP2D6 and CYP3A4 enzymes necessitates stratification by genetic polymorphisms (e.g., CYP2D6 poor metabolizers). Studies should measure plasma concentrations over time to assess parameters like CmaxC_{\text{max}}, TmaxT_{\text{max}}, and half-life. Hepatic impairment requires dose adjustments, as highlighted in prescribing guidelines . Formulation studies often use X-ray diffraction (XRD) to analyze crystalline structure changes that impact dissolution rates .

Q. How do researchers ensure validity in open-label trials investigating this compound augmentation for depression?

Open-label trials (OLTs) must address bias through objective secondary endpoints (e.g., Sheehan Disability Scale scores) and comparator arms with historical controls. A meta-analysis of OLTs and RCTs found that blinding outcome assessors and using standardized depression scales (e.g., MADRS) improve reliability despite the lack of placebo controls .

Advanced Research Questions

Q. What methodological challenges arise when reconciling contradictory efficacy data in meta-analyses of this compound versus other antipsychotics?

Contradictions often stem from heterogeneity in trial designs, such as varying dosing regimens or patient populations (e.g., treatment-resistant vs. first-episode schizophrenia). Advanced methods include sensitivity analyses to exclude outlier studies, subgroup analyses by trial duration, and GRADE assessments to evaluate evidence quality. For instance, a Cochrane review resolved discrepancies in quality-of-life outcomes by isolating studies using the WHO-QOL-100 scale .

Q. How can formulation studies optimize this compound’s solubility for enhanced bioavailability?

Advanced techniques like liquesolid compact preparation employ carriers (e.g., Avicel PH-102) and coating materials (e.g., Aerosil 200) to increase surface area and dissolution rates. Experimental designs using response surface methodology (RSM) optimize variables like carrier-to-coating ratios, validated through XRD and angle-of-repose measurements .

Q. What statistical approaches are critical in post hoc analyses of pooled this compound trial data?

Pooling data from multiple RCTs (e.g., three depression trials) requires mixed-effects models to account for inter-study variability. Analyses of functional outcomes (e.g., Sheehan Disability Scale) should adjust for baseline severity and use last-observation-carried-forward (LOCF) imputation to handle missing data. A post hoc study demonstrated significant improvement in SDS scores with adjunctive this compound (p<0.001p < 0.001) through stratified ANOVA .

Q. How do researchers evaluate the ethical rigor of this compound trials involving vulnerable populations (e.g., pediatric or geriatric patients)?

Ethical frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) ensure precise inclusion criteria, while FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria assess practical and moral considerations. Protocols must detail safeguards for informed consent in pediatric studies and monitoring for geriatric-specific adverse effects (e.g., falls) .

Methodological Guidance

  • Handling Heterogeneity in Meta-Analyses : Use I² statistics to quantify variability and employ random-effects models for pooled estimates. Pre-register analysis plans to avoid data dredging .
  • Formulation Optimization : Apply factorial experimental designs to test excipient combinations, with solubility and flowability as dependent variables .
  • Data Contradiction Resolution : Conduct cumulative meta-analyses to identify temporal trends in efficacy signals and contextualize findings with real-world evidence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.